

1-Cyanopropane-1-sulfonyl Chloride: Technical Specification & Application Guide

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Compound of Interest

Compound Name: 1-Cyanopropane-1-sulfonyl chloride

CAS No.: 27869-06-3

Cat. No.: B1373349

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Executive Summary

1-Cyanopropane-1-sulfonyl chloride (CAS: 27869-06-3) is a specialized bifunctional organosulfur reagent used primarily in medicinal chemistry as a "warhead" for introducing sulfonyl functionality adjacent to a nitrile group.^{[1][2][3]} Its structure features a sulfonyl chloride moiety (

) and a cyano group (

) attached to the same carbon atom (the

-carbon). This geminal substitution pattern creates a unique electronic environment, making the compound a potent electrophile for sulfonamide synthesis and a precursor for heterocyclic derivatization.

This guide provides a validated technical framework for researchers utilizing this compound in lead optimization and fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Properties^{[1][2][4][5][6]}

The compound is characterized by the presence of an electron-withdrawing cyano group alpha to the sulfonyl chloride, which significantly increases the acidity of the methine proton and

enhances the electrophilicity of the sulfur center.

Table 1: Core Chemical Specifications

Property	Specification
Chemical Name	1-Cyanopropane-1-sulfonyl chloride
Common Synonyms	-Cyanopropanesulfonyl chloride; 2-Chlorosulfonylbutanenitrile
CAS Number	27869-06-3
Molecular Formula	
Molecular Weight	167.61 g/mol
SMILES	<chem>CCC(C#N)S(=O)(=O)Cl</chem>
InChI Key	XNKGVAIQZSCBKK-UHFFFAOYSA-N
Physical State	Solid (Low melting point) or viscous oil (purity dependent)
Solubility	Soluble in DCM, THF, EtOAc; reacts with water/alcohols

Structural Analysis & Reactivity Profile

The reactivity of **1-Cyanopropane-1-sulfonyl chloride** is defined by two competing electrophilic sites and one acidic proton. Understanding this triad is critical for preventing side reactions (e.g., elimination or self-condensation).

Mechanistic Features

- Electrophilic Sulfur (): The primary reaction site. The adjacent cyano group exerts a strong inductive effect (), making the sulfur atom more susceptible to nucleophilic attack by amines or alcohols compared to simple alkyl sulfonyl chlorides.

- Acidic

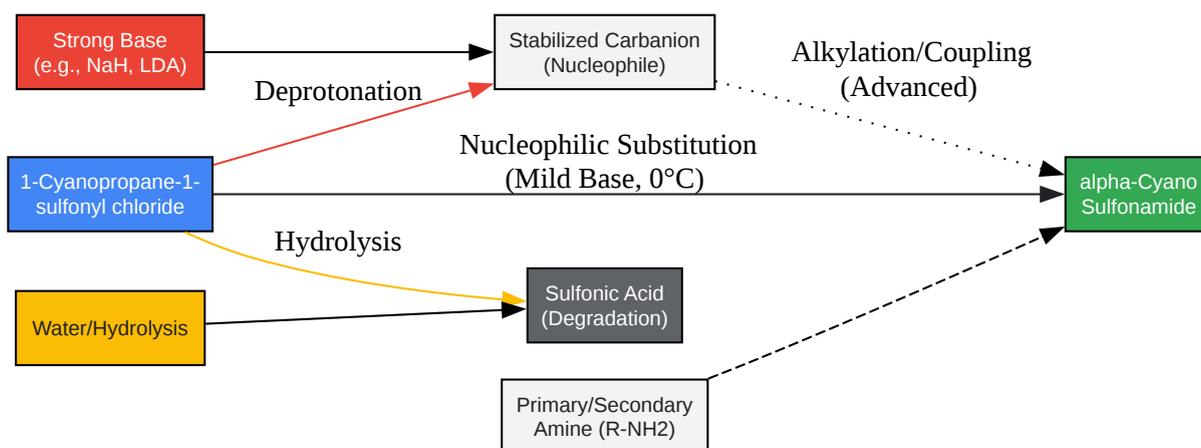
-Proton: The proton at the C1 position is highly acidic (

estimated) due to resonance stabilization of the conjugate base by both the sulfonyl and cyano groups. Strong bases can deprotonate this position, leading to carbanion-mediated coupling or elimination side products (sulfene intermediates).

- Cyano Group: Generally stable under sulfonylation conditions but susceptible to hydrolysis (to amide/acid) or reduction under harsh conditions.

Visualization: Reactivity Logic

The following diagram illustrates the divergent pathways available to the reagent based on reaction conditions.



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Figure 1: Divergent reactivity pathways. The green path represents the standard sulfonamide synthesis, while red and yellow paths indicate potential side reactions or degradation.

Applications in Drug Development

Sulfonamide Synthesis

The primary application is the synthesis of

-cyano sulfonamides. These motifs are valuable bioisosteres in protease inhibitors and ion channel modulators. The cyano group provides a handle for further transformation into:

- Tetrazoles: Via [3+2] cycloaddition with azides (bioisostere of carboxylic acid).
- Amidines/Imidates: Via Pinner reaction.
- Thioamides: Via reaction with

or Lawesson's reagent.

Heterocyclic Construction

The bifunctional nature allows for cyclization reactions. For example, reaction with bifunctional nucleophiles (e.g., hydrazines or amidines) can yield sultams or fused thiazine-dioxide derivatives, which are privileged scaffolds in medicinal chemistry.

Experimental Protocols

Protocol A: General Synthesis of -Cyano Sulfonamides

Target: Reaction of **1-Cyanopropane-1-sulfonyl chloride** with a secondary amine.

Materials:

- **1-Cyanopropane-1-sulfonyl chloride** (1.0 equiv)[4]
- Amine substrate (1.1 equiv)[5]
- Triethylamine () or DIPEA (1.2 equiv)
- Dichloromethane (DCM), anhydrous

Methodology:

- Preparation: Dissolve the amine substrate and base () in anhydrous DCM ()

concentration) under an inert atmosphere (

or Ar).

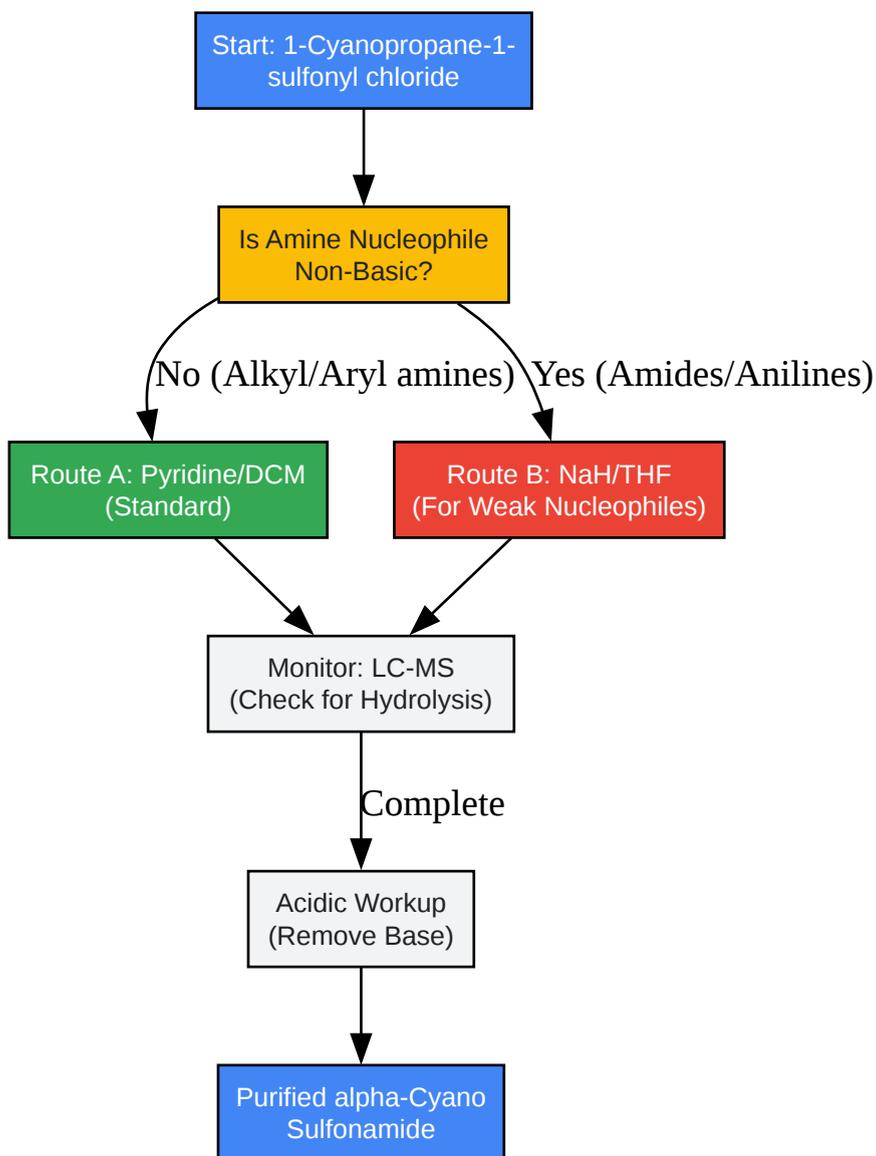
- Cooling: Cool the reaction mixture to using an ice bath. Rationale: Low temperature suppresses the deprotonation of the acidic -proton and minimizes sulfene formation.
- Addition: Add **1-Cyanopropane-1-sulfonyl chloride** (dissolved in minimal DCM) dropwise over 15 minutes.
- Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (observe disappearance of amine and formation of sulfonamide mass).
- Workup: Quench with water. Extract with DCM (). Wash organic layer with (to remove unreacted amine/base) followed by brine.
- Purification: Dry over , concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Handling & Storage

- Moisture Sensitivity: The sulfonyl chloride bond is hydrolytically unstable. Store under inert gas at .
- Safety: Corrosive and lachrymator. Handle in a fume hood. In case of skin contact, wash immediately with PEG-400 or large amounts of water.

Synthesis Workflow Visualization

The following flowchart details the decision matrix for synthesizing and purifying derivatives of **1-Cyanopropane-1-sulfonyl chloride**.



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Figure 2: Operational workflow for sulfonamide synthesis, selecting conditions based on nucleophile basicity.

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